molecular formula C13H16O4 B3022434 6-(4-Methoxyphenyl)-6-oxohexanoic acid CAS No. 5537-76-8

6-(4-Methoxyphenyl)-6-oxohexanoic acid

Cat. No.: B3022434
CAS No.: 5537-76-8
M. Wt: 236.26 g/mol
InChI Key: ATKKAJODCWFVDH-UHFFFAOYSA-N
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Description

6-(4-Methoxyphenyl)-6-oxohexanoic acid is a useful research compound. Its molecular formula is C13H16O4 and its molecular weight is 236.26 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(4-methoxyphenyl)-6-oxohexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-17-11-8-6-10(7-9-11)12(14)4-2-3-5-13(15)16/h6-9H,2-5H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATKKAJODCWFVDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20496067
Record name 6-(4-Methoxyphenyl)-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20496067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5537-76-8
Record name 6-(4-Methoxyphenyl)-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20496067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Historical Perspectives in Oxoacid Chemistry Research

The scientific journey to understand the class of compounds known as oxoacids is deeply rooted in the history of chemistry itself. The initial conceptualization of acids was pioneered by the French chemist Antoine-Laurent Lavoisier in the late 18th century. sciencehistory.org Through his systematic studies on combustion, Lavoisier observed that burning nonmetals like phosphorus and sulfur and then dissolving the products in water resulted in acidic solutions. chemteam.info This led him to theorize that a specific element was responsible for conferring acidity. In 1779, he named this element "oxygen," derived from the Greek words oxys (acid) and genes (former or creator), encapsulating his belief that oxygen was the fundamental principle of acidity. chemteam.infouchicago.eduwikipedia.org

Lavoisier's oxygen theory of acidity was a foundational, albeit ultimately incomplete, step. chemteam.info The theory was challenged in the early 19th century with the study of compounds like muriatic acid (hydrochloric acid). Chemists, including Humphry Davy, demonstrated that this potent acid contained no oxygen. chemteam.info This discovery necessitated a new classification system, leading to the division of acids into two main groups: hydracids (acids containing hydrogen but not oxygen, like HCl) and oxoacids (acids containing oxygen, hydrogen, and at least one other element). uchicago.edu This historical development was crucial for refining chemical definitions and laid the groundwork for the modern understanding of molecular structure and reactivity in compounds like 6-(4-Methoxyphenyl)-6-oxohexanoic acid.

Evolution of Substituted Hexanoic Acid Research

Hexanoic acid, a six-carbon saturated fatty acid also known as caproic acid, is found naturally in various animal fats and oils. The systematic study of such fatty acids began in the early 19th century, with the work of chemists like Michel-Eugene Chevreul, who was the first to isolate and characterize several fatty acids from natural fats. nih.gov Early research focused on understanding the basic structure and properties of these compounds. The primary industrial use for hexanoic acid was in the manufacturing of its esters, which were valued for their use as artificial flavors in the food industry and in the creation of perfumes.

A significant evolution in the field occurred in 1929, when George and Mildred Burr demonstrated that certain fatty acids were essential nutrients, challenging the prevailing view that they were merely sources of energy. nih.govresearchgate.net This discovery opened the door to investigating the diverse biological roles of fatty acids and their derivatives. Consequently, the focus of research expanded from simple, naturally occurring fatty acids to the synthesis and study of substituted and functionalized analogs. Scientists began to modify the basic hexanoic acid backbone to explore how these changes would influence the molecule's physical, chemical, and biological properties. This led to the development of complex derivatives for a wide range of potential applications, including pharmaceuticals, advanced polymers, and other materials. ontosight.ai

Contemporary Relevance of 6 4 Methoxyphenyl 6 Oxohexanoic Acid in Medicinal and Organic Chemistry Research

Established Synthetic Pathways for this compound

The creation of this compound and its analogs is often achieved through well-documented, reliable reaction sequences that build the carbon skeleton and install the necessary functional groups.

Multi-step Organic Reaction Sequences

A prominent and effective method for synthesizing 6-aryl-4-oxohexanoic acids, including the 4-methoxyphenyl (B3050149) variant, is a two-step sequence. researchgate.netnih.gov This process begins with the formation of an unsaturated intermediate, which is then converted to the final saturated product.

The sequence involves:

Condensation: An appropriate aryl aldehyde is reacted with levulinic acid to form a 6-aryl-4-oxohex-5-enoic acid intermediate. researchgate.net

Reduction: The carbon-carbon double bond in the intermediate is selectively reduced to yield the final 6-aryl-4-oxohexanoic acid. researchgate.netnih.gov

This sequence is advantageous as it utilizes commercially available starting materials and employs robust, high-yielding reactions.

Condensation Reactions with Precursors

The initial and crucial step in the synthesis is a condensation reaction. researchgate.net Specifically, it involves the reaction of 4-methoxybenzaldehyde with levulinic acid. This reaction is typically catalyzed by catalytic amounts of piperidine and acetic acid in a solvent like toluene, which allows for the azeotropic removal of water to drive the reaction to completion. researchgate.netnih.gov The carbanion formed at the α-methyl group of levulinic acid attacks the carbonyl group of the aldehyde, leading to the formation of the unsaturated arylidene keto acid derivative after dehydration. researchgate.net

Table 1: Condensation Reaction for Unsaturated Intermediate Synthesis

Reactant 1 Reactant 2 Catalysts Solvent Product

Reductive and Oxidative Transformations in Synthesis

Reductive transformations are integral to the established synthetic pathway. Following the condensation step, the resulting arylidene derivative, (E)-6-(4-methoxyphenyl)-4-oxohex-5-enoic acid, undergoes a selective reduction of its carbon-carbon double bond. researchgate.netnih.gov This is a critical step to produce the target saturated hexanoic acid structure. The most common method for this transformation is catalytic hydrogenation. researchgate.netnih.gov

While not typically used for the direct synthesis of the target compound, oxidative transformations can be employed to modify the p-methoxyphenyl group. For instance, strong oxidizing agents like ruthenium tetroxide (RuO4) have been shown to convert p-methoxyphenyl groups into carboxylic acids. sci-hub.ru Such a transformation on the final product would fundamentally alter its structure, indicating a potential pathway for further chemical derivatization rather than synthesis.

Advanced Synthetic Approaches and Innovations

While established methods are reliable, research continues to explore more efficient and novel synthetic strategies, including advanced catalytic methods and new functionalization techniques.

Catalytic Hydrogenation Methodologies

Catalytic hydrogenation is the key reductive step in the most common synthesis of this compound. researchgate.netnih.gov This heterogeneous catalytic process typically uses palladium on a solid support, such as carbon (Pd/C), to facilitate the addition of hydrogen gas across the double bond of the unsaturated precursor. researchgate.netnih.gov The reaction is generally performed at room temperature and atmospheric pressure of hydrogen, making it an efficient and mild method for this specific transformation. researchgate.netnih.gov The use of catalysts like 10% palladium on carbon ensures high chemoselectivity, reducing the alkene functional group without affecting the ketone or the aromatic ring. researchgate.nettcichemicals.com

Table 2: Catalytic Hydrogenation of the Intermediate

Substrate Catalyst Reagent Conditions Product

Strategies for Novel Functionalization

The structure of this compound offers several sites for novel functionalization, allowing for the creation of a library of derivatives. Key strategies would target its primary functional groups:

Carboxylic Acid Group: This is a versatile handle for modification. It can be readily converted into esters through Fischer esterification, into amides using coupling agents, or reduced to a primary alcohol.

Ketone Carbonyl Group: The ketone can be reduced to a secondary alcohol, which could introduce a new chiral center. It can also serve as a reaction site for Wittig-type reactions to form new carbon-carbon double bonds or undergo reductive amination to introduce nitrogen-containing functional groups.

Aromatic Ring: The electron-donating methoxy (B1213986) group activates the aromatic ring, directing electrophilic aromatic substitution reactions (such as nitration, halogenation, or Friedel-Crafts reactions) primarily to the ortho positions relative to the methoxy group.

These potential transformations allow for the systematic modification of the molecule's physical and chemical properties.

Solid-Phase Synthesis Techniques

Solid-phase synthesis offers a powerful methodology for the construction of complex molecules, including ketoacids like this compound, by anchoring a starting material to a solid support and performing subsequent reactions in a stepwise manner. This approach simplifies purification by allowing excess reagents and by-products to be washed away, and it is amenable to automation. ethz.ch

While direct solid-phase synthesis of this compound is not extensively documented, established protocols for other ketoacids and ketones can be adapted. One general strategy involves the use of a resin-bound linker to which a precursor molecule is attached. For instance, the Wang resin, a commonly used acid-labile support, can be employed for the traceless synthesis of ketones. mdpi.com In a hypothetical adaptation for this compound, a precursor could be immobilized, followed by chain elongation and introduction of the keto and carboxylic acid functionalities before cleavage from the resin.

Another relevant technique is the solid-phase synthesis of C-terminal peptide α-ketoacids, which utilizes a cyanosulfur-ylide based linker. nih.gov In this method, amino acids are loaded onto the polymer-supported ylide, and the peptide chain is elongated using standard Fmoc-based protocols. nih.gov The final ketoacid is obtained after chemoselective oxidation and cleavage from the resin. nih.gov This demonstrates the feasibility of constructing the ketoacid functionality on a solid support.

The table below outlines a conceptual solid-phase synthesis approach based on established methods.

StepDescriptionKey Reagents/ConditionsReference Principle
1. ImmobilizationAttachment of a precursor molecule (e.g., a protected hexanoic acid derivative) to a solid support like Wang resin.Wang resin, coupling agents (e.g., DCC/DMAP).Use of acid-labile linkers for immobilization. mdpi.com
2. Deprotection & ElongationRemoval of protecting groups and addition of the 4-methoxyphenyl moiety.Piperidine (for Fmoc removal), Friedel-Crafts acylation conditions.Standard Fmoc-based peptide coupling protocols. nih.gov
3. OxidationFormation of the ketone group at the C6 position.Mild oxidizing agents (e.g., Dess-Martin periodinane).Oxidation of secondary alcohols to ketones.
4. CleavageRelease of the final product, this compound, from the resin.Trifluoroacetic acid (TFA).Acid-labile cleavage from Wang resin. mdpi.com

Chemical Reactivity and Derivatization Strategies

The carboxylic acid group of this compound is readily converted to its corresponding esters through various esterification methods. The most common of these is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com This is an equilibrium-driven reaction, and using the alcohol as the solvent or removing water as it forms can shift the equilibrium towards the ester product. masterorganicchemistry.commasterorganicchemistry.com

Alternative methods that avoid the use of strong acids include reactions with dialkyl dicarbonates catalyzed by a weak Lewis acid like magnesium chloride, or the use of coupling reagents. organic-chemistry.org For instance, the combination of N,N,N',N'-tetramethylchloroformamidinium hexafluorophosphate (B91526) (TCFH) and N-methylimidazole (NMI) facilitates ester synthesis under mild conditions. organic-chemistry.org Another green chemistry approach employs a dried Dowex H+ cation-exchange resin, sometimes with sodium iodide (NaI), as a reusable catalyst. nih.gov

The synthesis of various ester derivatives allows for the modification of the compound's physicochemical properties, such as solubility and lipophilicity.

Ester DerivativeAlcohol ReagentCatalyst/ConditionsReaction Type
Methyl 6-(4-methoxyphenyl)-6-oxohexanoateMethanol (CH₃OH)H₂SO₄ (catalytic)Fischer Esterification masterorganicchemistry.com
Ethyl 6-(4-methoxyphenyl)-6-oxohexanoateEthanol (C₂H₅OH)Dowex H+/NaI nih.govHeterogeneous Catalysis
Benzyl 6-(4-methoxyphenyl)-6-oxohexanoateBenzyl alcohol (C₆H₅CH₂OH)TCFH/NMI organic-chemistry.orgCoupling Agent-Mediated

The structure of this compound contains two primary sites for substitution reactions: the aromatic ring and the carbonyl carbons.

Nucleophilic Substitution: Nucleophilic substitution reactions are less common on the unsubstituted aromatic ring itself, as aryl halides are generally resistant to classical Sₙ1 or Sₙ2 reactions. libretexts.orgpressbooks.pub However, the presence of strong electron-withdrawing groups ortho or para to a leaving group can activate the ring towards nucleophilic aromatic substitution (SₙAr). libretexts.orgmasterorganicchemistry.com In the case of this compound, the methoxy group is electron-donating, and the acyl group is deactivating, making standard SₙAr reactions on the ring unlikely without further modification. Nucleophilic attack can, however, occur at the carbonyl carbon of the ketone or the carboxylic acid (after activation).

Electrophilic Substitution: The 4-methoxyphenyl group is susceptible to electrophilic aromatic substitution. The methoxy (-OCH₃) group is a strong activating group and an ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. science.gov Since the para position is already occupied by the oxohexanoic acid chain, electrophilic substitution will predominantly occur at the two equivalent ortho positions (C3 and C5). The acyl substituent on the benzene (B151609) ring is a deactivating group and a meta-director. youtube.com The powerful activating effect of the methoxy group generally dominates, directing substitution to the ortho positions.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst like FeBr₃ or AlCl₃. masterorganicchemistry.com

Friedel-Crafts Acylation/Alkylation: Introduction of an acyl or alkyl group, although these reactions can be complex on highly activated rings. masterorganicchemistry.com

Reaction TypeReagentsExpected Major Product(s)Position of Substitution
NitrationHNO₃, H₂SO₄6-(3-Nitro-4-methoxyphenyl)-6-oxohexanoic acidOrtho to -OCH₃
BrominationBr₂, FeBr₃6-(3-Bromo-4-methoxyphenyl)-6-oxohexanoic acidOrtho to -OCH₃
SulfonationFuming H₂SO₄6-Oxo-6-(4-methoxy-3-sulfophenyl)hexanoic acidOrtho to -OCH₃

The this compound structure can serve as a template for the synthesis of other analogous oxoacids. This can be achieved by modifying the aryl group or altering the length and structure of the hexanoic acid chain.

One established route to similar scaffolds, specifically 6-aryl-4-oxohexanoic acids, involves the condensation of an aromatic aldehyde with levulinic acid, followed by reduction. researchgate.netnih.gov Adapting this concept, one could synthesize analogs of this compound by starting with different substituted methoxybenzaldehydes or by using derivatives of adipic acid in place of levulinic acid precursors. For example, a Friedel-Crafts acylation of anisole (B1667542) with adipic anhydride (B1165640) or a related derivative could yield the target scaffold. google.com

Furthermore, derivatization of the existing molecule can lead to new oxoacid structures. For example, cleavage of the methyl ether on the phenyl ring would produce the corresponding 6-(4-hydroxyphenyl)-6-oxohexanoic acid. Chain extension or shortening reactions, while more complex, could also be envisioned to produce related dicarboxylic or shorter-chain ketoacids. The synthesis of various α-keto acids often involves multi-step sequences including alkylation, oximation, and carbonylation, which represent fundamental transformations that could be applied to create diverse oxoacid analogs. mdpi.com

Principles of Molecular Design for Structural Diversification

The systematic modification of a lead compound is a cornerstone of medicinal chemistry and materials science. For derivatives of this compound, this diversification is guided by established principles to achieve targeted outcomes.

The methoxyphenyl ring is a primary site for structural modification. Altering the substituents on this ring can profoundly influence the molecule's electronic properties, lipophilicity, and steric profile. The goal of such substitutions is often to enhance interactions with biological targets or to modify the compound's absorption, distribution, metabolism, and excretion (ADME) properties.

Common strategies include:

Halogenation : Introducing chloro- substituents can increase lipophilicity and potentially introduce new binding interactions (e.g., halogen bonding). The synthesis of compounds containing chloro-substituted phenyl rings is a common practice in organic synthesis. For instance, building blocks like 2-(4-chloro-2-formylphenoxy)acetic acid have been synthesized and used in more complex molecular assemblies, demonstrating the accessibility of these motifs. mdpi.com

Alkylation : Adding methyl or dimethyl groups can increase lipophilicity and provide steric bulk, which can probe the size and shape of a binding pocket.

These rational substitutions allow for a systematic exploration of the structure-activity relationship (SAR), providing insights into the molecular features necessary for a desired effect.

Substitution TypeExample SubstituentRationale for Modification
Halogenation-ClIncreases lipophilicity, potential for halogen bonding.
Alkylation-CH₃, -CH₂(CH₃)Increases lipophilicity and steric bulk.
Positional Isomerism3-methoxyphenylAlters molecular geometry and electronic properties.

Alkyl Chain Homologation : The length of the alkyl chain can be extended or shortened. For example, 6-oxoheptanoic acid, an analogue with one additional carbon in the chain, is a known compound used as a reagent in the synthesis of other complex molecules. This modification alters the distance and spatial relationship between the terminal functional groups.

Carboxyl Moiety Modification : The terminal carboxylic acid is a key functional group that is often ionized at physiological pH. It can be converted into various derivatives to alter properties like solubility, permeability, and metabolic stability. Common modifications include:

Esterification : Converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester) neutralizes the charge, generally increasing lipophilicity. This is a standard transformation in organic synthesis.

Amidation : Reaction of the carboxylic acid with an amine yields an amide. This transformation replaces a hydrogen bond donor (in the protonated acid) and acceptor (carboxylate) with a group that has different hydrogen bonding capabilities and is metabolically more stable than many esters.

Replacing the phenyl ring with a heterocyclic scaffold is a powerful strategy for structural diversification known as scaffold hopping. Heterocycles, such as pyridine (B92270) or pyrimidine, introduce nitrogen atoms (or other heteroatoms) that can act as hydrogen bond acceptors or donors and can significantly alter the compound's polarity and solubility. This approach can lead to compounds with novel biological activities or improved pharmacokinetic profiles. For example, synthetic strategies often involve coupling heterocyclic building blocks, such as pyridinyl and pyrimidinyl moieties, to create new chemical entities.

Synthesis of Specific Analogues and Structural Relatives

The synthesis of analogues of this compound relies on established organic chemistry reactions, primarily aimed at forming the key carbon-carbon bond that connects the aromatic ring to the keto-acid chain.

A primary and versatile method for the synthesis of aryl ketones is the Friedel-Crafts acylation . nih.govnih.gov This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). nih.govliv.ac.uk

For the synthesis of 6-aryl-6-oxohexanoic acid derivatives, the general approach involves:

Preparation of the Acylating Agent : Adipic acid, a six-carbon dicarboxylic acid, is converted into a more reactive form. This is typically done by forming the mono-acyl chloride (adipyl chloride) or by using adipic anhydride.

Acylation Reaction : The substituted aromatic compound (e.g., anisole) is reacted with the activated adipic acid derivative and a Lewis acid catalyst. The reaction introduces the 6-oxohexanoic acid chain onto the aromatic ring.

An alternative synthetic route for a related structure, 6-aryl-4-oxohexanoic acids, has also been described. nih.govresearchgate.net This method involves the condensation of a substituted aromatic aldehyde with levulinic acid, followed by the chemical reduction of a carbon-carbon double bond to yield the final saturated alkyl chain. nih.govresearchgate.net

The synthesis of specific isomers allows for a fine-tuning of the molecule's properties. The general synthetic methods described above can be applied to appropriately substituted starting materials.

6-(3-Methoxyphenyl)-6-oxohexanoic acid : This positional isomer can be synthesized via the Friedel-Crafts acylation of 3-methoxy-anisole (1,3-dimethoxybenzene) or anisole's isomer, 3-methoxyphenol, using an activated adipic acid derivative. The directing effects of the methoxy group will guide the acylation to the desired position on the aromatic ring.

Derivatives with Multiple Substitutions : The synthesis of analogues with more complex substitution patterns, such as a 4-chloro-2-methoxyphenyl group, follows the same principles. The synthesis would start with a correspondingly substituted aromatic precursor, for example, 1-chloro-3-methoxybenzene. The Friedel-Crafts acylation of this starting material would then be carried out. The regiochemical outcome of the acylation would be determined by the combined directing effects of the chloro and methoxy substituents on the aromatic ring. The synthesis of complex molecules containing both 4-methoxyphenyl and chloro-substituted phenyl moieties is well-documented in the chemical literature, confirming the feasibility of preparing such precursors. mdpi.com

Analogue/DerivativeKey Starting MaterialsPrimary Synthetic Method
6-Aryl-6-oxohexanoic AcidsSubstituted Benzene, Adipic Acid derivativeFriedel-Crafts Acylation nih.gov
6-(3-Methoxyphenyl)-6-oxohexanoic acid1,3-Dimethoxybenzene, Adipic Acid derivativeFriedel-Crafts Acylation
6-(4-Chloro-2-methoxyphenyl)-6-oxohexanoic acid1-Chloro-3-methoxybenzene, Adipic Acid derivativeFriedel-Crafts Acylation
6-Aryl-4-oxohexanoic AcidsSubstituted Aldehyde, Levulinic AcidCondensation followed by Reduction nih.govresearchgate.net

Structural Resemblances to Natural Products and Curcumin (B1669340) Analogues in Drug Discovery Research

The chemical architecture of this compound bears a significant resemblance to degradation products of curcumin, the principal curcuminoid found in turmeric (Curcuma longa) scispace.comnih.gov. Curcumin, a natural polyphenol, is renowned for its wide spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. However, its therapeutic application is often hampered by poor bioavailability and rapid metabolism nih.gov.

One of the major degradation products of curcumin under physiological conditions is trans-6-(4'-hydroxy-3'-methoxyphenyl)-2,4-dioxo-5-hexenal scispace.comnih.gov. The core structure of this compound mirrors a significant portion of this degradation product, featuring a 4-methoxyphenyl group attached to a six-carbon chain with a keto functional group. This structural overlap provides a compelling rationale for its investigation in drug discovery, as it may mimic the biological activities of curcumin or its metabolites while potentially offering improved pharmacokinetic profiles.

The exploration of curcumin analogues has been a fertile area of research aimed at overcoming the limitations of the parent compound. These synthetic analogues often retain the key structural motifs of curcumin, such as the substituted phenyl rings and the β-diketone linker, but with modifications to enhance stability and bioavailability scispace.com. The synthesis of monocarbonyl analogues of curcumin, which are chemically more stable, has been a particular focus strategian.comresearchgate.net. Given that this compound is a keto-acid, it serves as a valuable precursor or building block for the synthesis of novel curcumin analogues researchgate.netnih.gov. By modifying the carboxylic acid moiety and the aliphatic chain, researchers can generate a diverse library of compounds for biological screening.

The general approach to synthesizing curcumin derivatives often involves the Claisen-Schmidt condensation reaction, where a ketone reacts with an aromatic aldehyde in the presence of a base catalyst nih.gov. This methodology can be adapted to utilize keto-acid precursors to introduce the desired structural features. The design of such analogues is guided by structure-activity relationship (SAR) studies, which aim to identify the chemical features essential for biological activity scispace.com.

Below is a table summarizing key structural features and their relevance in the design of curcumin analogues based on the this compound scaffold.

Structural FeatureRelevance in Analogue DesignResearch Findings
4-Methoxyphenyl Group A common motif in many biologically active compounds, including curcumin. It can participate in various intermolecular interactions with biological targets.The methoxy group can influence the electronic properties and metabolic stability of the molecule.
Oxohexanoic Acid Chain Provides a flexible linker that can be modified to alter the molecule's conformation and physicochemical properties, such as solubility and lipophilicity.The keto group is a key feature for biological activity in many curcumin analogues. The carboxylic acid offers a handle for further chemical modifications, such as esterification or amidation.
Monocarbonyl Structure Compared to the β-diketone system in curcumin, a single keto group generally imparts greater chemical stability and resistance to metabolic degradation.Monocarbonyl analogues of curcumin have demonstrated significant anti-inflammatory and other biological activities. strategian.comresearchgate.net

Stereochemical Control in Analogue Synthesis

The introduction of chiral centers into drug molecules can have a profound impact on their pharmacological properties, including potency, selectivity, and toxicity. While this compound itself is achiral, its derivatives and analogues can be designed to contain one or more stereocenters. Achieving control over the stereochemistry during the synthesis of these analogues is therefore a critical aspect of drug design.

The synthesis of 6-aryl-4-oxohexanoic acids, the class of compounds to which this compound belongs, typically involves the condensation of an appropriate aldehyde with levulinic acid, followed by reduction mdpi.comresearchgate.net. This process generally yields a racemic mixture if a chiral center is introduced. To obtain enantiomerically pure or enriched compounds, methods of asymmetric synthesis are employed.

Several strategies can be envisioned for exerting stereochemical control in the synthesis of analogues of this compound:

Use of Chiral Auxiliaries: A chiral auxiliary is a temporary chemical moiety that is attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. This is a well-established and reliable method for asymmetric synthesis.

Chiral Catalysis: The use of a chiral catalyst can promote the formation of one enantiomer over the other. This approach is often more atom-economical than the use of stoichiometric chiral auxiliaries.

Substrate Control: If a chiral center is already present in the starting material, it can influence the stereochemistry of a newly formed stereocenter.

For the synthesis of chiral analogues of this compound, stereoselective alkylation or reduction reactions could be key steps. For instance, the asymmetric alkylation of the carbon atom alpha to the ketone or carboxylic acid could be achieved using a chiral base or a phase-transfer catalyst. Similarly, the stereoselective reduction of the ketone to a hydroxyl group would introduce a chiral center, and this can be accomplished using chiral reducing agents or catalysts.

The table below outlines potential stereoselective reactions that could be applied in the synthesis of chiral analogues of this compound.

Reaction TypePotential Chiral CenterMethod of Stereochemical Control
Asymmetric Alkylation α- to the carbonyl or carboxyl groupChiral auxiliaries, chiral bases, phase-transfer catalysis
Asymmetric Reduction of Ketone At the carbonyl carbonChiral reducing agents (e.g., boranes with chiral ligands), catalytic asymmetric hydrogenation
Asymmetric Aldol Condensation α- and β- to the newly formed carbonylChiral catalysts (e.g., proline), chiral auxiliaries

The successful implementation of these stereochemical control strategies is essential for the development of potent and selective drug candidates derived from the this compound scaffold.

Investigation of Pre Clinical and in Vitro Biological Activities and Mechanistic Insights

Anti-inflammatory Modulatory Research

Research into 6-(4-Methoxyphenyl)-6-oxohexanoic acid has explored its role as a potential non-steroidal anti-inflammatory drug (NSAID). Studies have focused on its interaction with the arachidonic acid cascade, a key pathway in the body's inflammatory response.

This compound has been investigated as part of a series of 6-aryl-4-oxohexanoic acids for its effects on eicosanoid biosynthesis. nih.govbenthamdirect.com Eicosanoids are signaling molecules, including prostaglandins (B1171923) and leukotrienes, that are synthesized from arachidonic acid and are potent mediators of inflammation. nih.govresearchgate.net The anti-inflammatory potential of this compound is linked to its ability to interfere with the metabolism of arachidonic acid. nih.govresearchgate.net

An in vitro human whole blood assay was utilized to assess the compound's effect on arachidonic acid metabolism, which is a standard method for evaluating the activity of NSAIDs. nih.govbenthamdirect.comresearchgate.net This assay measures the production of key eicosanoids, providing insight into the compound's inhibitory capabilities within this critical inflammatory pathway.

The primary mechanisms for the anti-inflammatory effects of NSAIDs involve the inhibition of the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. researchgate.net These enzymes are crucial for converting arachidonic acid into pro-inflammatory prostaglandins and leukotrienes, respectively. The investigation of 6-aryl-4-oxohexanoic acids, including the 4-methoxyphenyl (B3050149) variant, was designed to evaluate their potential as inhibitors of these pathways. nih.govbenthamdirect.com By modulating the COX and LOX pathways, such compounds can effectively reduce the production of inflammatory mediators, forming the basis of their therapeutic potential.

Antineoplastic and Anticancer Research

While the inhibition of inflammatory pathways like the COX and LOX cascades can be relevant to cancer biology, dedicated research into the direct antineoplastic activities of this compound is not extensively documented in publicly available literature.

The molecular mechanisms through which this compound might exert anticancer effects, such as the induction of apoptosis (programmed cell death), have not been specifically elucidated. Apoptosis is a key target for many cancer therapies, involving complex signaling pathways that lead to the self-destruction of cancer cells. nih.govnih.gov Research detailing the pro-apoptotic potential of this specific compound is not currently available.

Antibody-drug conjugates (ADCs) are a form of targeted therapy where a potent cytotoxic agent is linked to a monoclonal antibody, which directs the drug to cancer cells. bebpa.orgmdpi.com The linker component is critical for the stability and efficacy of the ADC. bebpa.org While structurally related molecules like 6-oxohexanoic acid have been noted for their use as linkers in ADCs, the specific application of this compound as a component in drug-linker conjugates is not described in the available research. chemsrc.com

Anti-infective Research Endeavors

The exploration of new chemical entities for anti-infective properties is a cornerstone of pharmaceutical research, driven by the global challenge of antimicrobial resistance. This involves screening compounds against various pathogens to identify potential new therapies.

A comprehensive search of scientific literature did not yield any specific studies evaluating the antibacterial activity of this compound.

Research in this area typically involves in vitro screening of a compound against a panel of clinically relevant Gram-positive and Gram-negative bacteria. japsonline.comnih.gov Standard methods, such as broth microdilution or disk diffusion assays, are employed to determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC). nih.gov These values quantify the potency of the compound in inhibiting bacterial growth and killing bacteria, respectively. Further studies may investigate the compound's mechanism of action, such as its ability to disrupt cell membranes, inhibit essential enzymes, or interfere with DNA replication. nih.gov The development of resistance and the activity against bacterial biofilms are also critical areas of investigation for novel antibacterial candidates. mdpi.com

There is currently no available scientific literature detailing the evaluation of this compound for antiviral activity.

Antiviral research assesses a compound's ability to inhibit the replication of various viruses, such as influenza virus, enteroviruses, or adenoviruses. nih.govmdpi.comresearchgate.net In vitro assays, often using cell cultures, are performed to measure the reduction in viral load or the protection of host cells from virus-induced cytopathic effects. nih.gov Mechanistic studies aim to identify the specific stage of the viral life cycle that is inhibited, which could include viral attachment and entry into the host cell, replication of the viral genome, or the assembly and release of new virus particles. nih.gov The goal is to find agents that can effectively treat viral infections, particularly those for which limited therapeutic options exist. mdpi.com

Other Investigational Biological Activities

Beyond anti-infective research, chemical compounds are often explored for their potential to modulate various physiological pathways implicated in disease. This includes targeting specific enzymes or cellular processes involved in inflammation, tissue degradation, and neurological function.

No dedicated studies on the inhibitory activity of this compound against phosphodiesterase (PDE) enzymes were found in the reviewed literature.

Phosphodiesterases are a superfamily of enzymes that regulate intracellular signaling by degrading cyclic nucleotides like cAMP and cGMP. nih.gov Inhibition of specific PDE isoenzymes, such as PDE4, can lead to increased levels of these second messengers, which can produce various therapeutic effects, including bronchodilation and anti-inflammatory responses. mdpi.com Consequently, PDE inhibitors are investigated for a wide range of conditions, including chronic obstructive pulmonary disease (COPD), psoriasis, and neurological disorders. nih.govdrugbank.com Research in this field involves screening compounds for their potency and selectivity against different PDE families to identify candidates with a desirable therapeutic profile. mdpi.com

Specific research investigating the potential of this compound as a matrix metalloproteinase (MMP) inhibitor has not been published.

MMPs are a family of zinc-dependent endopeptidases that are crucial for the remodeling of the extracellular matrix (ECM). dovepress.comnih.gov Dysregulation of MMP activity is implicated in numerous pathological conditions, including osteoarthritis, cancer metastasis, and cardiovascular diseases. nih.govmdpi.com Therefore, the development of MMP inhibitors is an active area of research. dovepress.comnih.gov Studies in this domain assess a compound's ability to block the activity of specific MMPs (e.g., MMP-2, MMP-9, MMP-13) and evaluate the therapeutic potential of this inhibition in relevant disease models. nih.govjohnshopkins.edu The challenge lies in developing selective inhibitors to avoid off-target effects that have hindered earlier broad-spectrum MMP inhibitors in clinical trials. nih.gov

A review of existing scientific literature reveals no studies focused on the neuroprotective properties of this compound.

Neuroprotective research seeks to identify agents that can defend neurons against injury and degeneration. nih.gov This is particularly relevant for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease, as well as acute brain injuries such as stroke. nih.govmdpi.com Research modalities include in vitro studies using neuronal cell cultures exposed to toxins or oxidative stress, and in vivo studies using animal models of neurological disease. mdpi.commdpi.com The mechanisms underlying potential neuroprotective effects are diverse and can include antioxidant, anti-inflammatory, and anti-apoptotic activities. nih.govnih.gov

Data Tables

Due to the absence of specific experimental data for this compound in the reviewed scientific literature for the outlined biological activities, data tables containing research findings could not be generated.

Structure Activity Relationship Sar and Ligand Design Studies

Identification of Structural Determinants for Biological Efficacy

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and the specific interactions it forms with its biological target. For "6-(4-Methoxyphenyl)-6-oxohexanoic acid," the principal structural components—the substituted aromatic ring, the keto group, the carboxylic acid moiety, and the alkyl chain—all play crucial roles in defining its pharmacological profile.

The nature and position of substituents on the phenyl ring can significantly modulate the biological activity of aryl-containing compounds. In the case of "this compound," the methoxy (B1213986) group at the para-position is a key determinant of its electronic and steric properties.

The following table summarizes the influence of different aromatic substituents on the activity of analogous compounds, providing insights into the potential role of the 4-methoxy group in the subject compound.

Substituent at para-positionObserved Effect on Activity in Analogous CompoundsPotential Implication for this compound
Methoxy (-OCH3)Can enhance binding affinity and proper orientation within the active site of enzymes like COX-2. nih.govThe 4-methoxy group may contribute to favorable binding interactions.
Methylsulfonyl (-SO2CH3)Often serves as a key pharmacophore for COX-2 selectivity. nih.govReplacement of the methoxy group with a methylsulfonyl group could alter selectivity.
Halogens (e.g., -F, -Cl)Can modulate lipophilicity and electronic properties, often leading to altered activity.Introduction of halogens could fine-tune the compound's pharmacokinetic and pharmacodynamic properties.
Hydroxyl (-OH)Can participate in hydrogen bonding interactions within the active site.A hydroxyl group in place of the methoxy group would alter the hydrogen bonding potential.

The oxo (keto) and carboxyl functional groups are fundamental to the chemical reactivity and biological interactions of "this compound." The presence of both a ketone and a carboxylic acid in the same molecule, often referred to as a keto acid, is a common feature in many biologically active compounds.

The carboxyl group, being ionizable at physiological pH, is crucial for forming ionic bonds and hydrogen bonds with biological targets, such as the active sites of enzymes or receptors. nih.gov In many non-steroidal anti-inflammatory drugs (NSAIDs), the carboxylic acid moiety is essential for their mechanism of action. nih.gov The terminal carboxylic acid can also be replaced by bioisosteres like a tetrazole ring without a significant loss of activity in some cases. nih.gov

The hexanoic acid chain in "this compound" provides a flexible linker between the aromatic ring and the carboxyl group. The length and rigidity of this alkyl chain are critical determinants of biological activity. Variations in the alkyl chain can affect the molecule's lipophilicity, conformational flexibility, and the spatial orientation of the key functional groups.

Studies on other classes of compounds have shown that modifying the length of an alkyl chain can modulate cytotoxicity and antioxidant activity. nih.gov For instance, increasing the chain length can enhance membrane permeability and interactions with hydrophobic pockets in target proteins. However, there is often an optimal chain length for activity, beyond which efficacy may decrease due to steric hindrance or unfavorable conformational changes. The six-carbon chain in the subject compound provides a specific distance and flexibility that is likely optimized for its biological target.

The table below illustrates the general effects of alkyl chain modifications on the biological activity of related compounds.

Alkyl Chain VariationGeneral Effect on Biological Activity
Increased Chain LengthMay increase lipophilicity and membrane permeability. Can enhance binding to hydrophobic pockets. nih.gov
Decreased Chain LengthMay decrease lipophilicity and alter the spatial arrangement of functional groups.
Introduction of UnsaturationCan introduce conformational rigidity and alter the geometry of the molecule.
Branching of the ChainCan increase steric bulk, potentially leading to enhanced selectivity or reduced activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Computational Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling and other computational methods are powerful tools for understanding the relationship between the chemical structure of a compound and its biological activity. These in silico approaches can accelerate the drug discovery process by predicting the activity of novel compounds and guiding the design of more potent analogs.

QSAR models are mathematical equations that relate the chemical properties of a series of compounds to their biological activities. The development of a predictive QSAR model for "this compound" and its analogs would involve synthesizing a library of related compounds and evaluating their biological activities. Various molecular descriptors, such as electronic, steric, and hydrophobic parameters, would then be calculated for each compound. Statistical methods are then employed to derive a correlation between these descriptors and the observed activity.

For instance, 3D-QSAR studies on other scaffolds have been used to generate pharmacophore hypotheses and guide the design of new anti-inflammatory agents. researchgate.net Such models can provide a visual representation of the favorable and unfavorable regions for different structural features, aiding in the rational design of new molecules with improved activity. researchgate.net QSAR modeling has also been successfully applied to identify the structural requirements for the binding affinity of compounds to specific receptors. nih.gov

Beyond QSAR, a range of in silico methodologies can be employed to derive SAR insights. Molecular docking simulations can predict the binding mode of "this compound" within the active site of a target protein, providing a detailed understanding of the key intermolecular interactions. mdpi.com This information can explain the observed SAR and guide the design of modifications to enhance binding affinity.

Pharmacophore modeling can be used to identify the essential three-dimensional arrangement of functional groups required for biological activity. This pharmacophore can then be used as a template to search for novel scaffolds that retain the desired biological profile. The deconstruction of a molecule into its constituent fragments and the analysis of their individual contributions to binding can also provide valuable SAR information. nih.gov These computational approaches, when used in conjunction with experimental data, can significantly enhance the understanding of the structure-activity relationships of "this compound" and facilitate the discovery of new therapeutic agents.

Analysis of Ligand-Target Interactions via Molecular Docking and Related Computational Methods

Molecular docking and other computational methods are instrumental in elucidating the binding mechanisms of small molecules with their biological targets. For "this compound," while specific proprietary docking studies are not publicly available, we can infer its potential interactions based on computational analyses of analogous compounds targeting relevant proteins, such as Aldo-Keto Reductase 1B10 (AKR1B10), a protein implicated in cancer development and therapeutic resistance.

Computational studies on AKR1B10 inhibitors have revealed key structural features and amino acid residues crucial for potent and selective binding. These insights allow for a predictive analysis of how "this compound" might interact with the AKR1B10 active site. The binding of inhibitors to AKR1B10 is often characterized by a combination of hydrogen bonds, hydrophobic interactions, and π-stacking.

Key Interactions with AKR1B10

Research indicates that the active site of AKR1B10 contains a highly conserved catalytic tetrad (Tyr49, His111, Asp44, and Lys78) and a specificity pocket that accommodates various inhibitor scaffolds. The hydrogen-bonding interactions with Tyr49 and His111 are considered pivotal for high inhibitory activity. Additionally, π-π stacking interactions with Trp112 are crucial for the stability of the ligand-protein complex, provided that Trp112 maintains its natural conformation.

The "this compound" molecule possesses several functional groups that could potentially engage in these critical interactions:

The carboxylic acid group is a key feature, likely forming strong hydrogen bonds with the catalytic residues Tyr49 and His111 in the active site. This interaction is a common feature among many potent AKR1B10 inhibitors.

The 4-methoxyphenyl (B3050149) group can fit into the specificity pocket of the enzyme. The methoxy group could form additional hydrogen bonds or hydrophobic interactions, enhancing binding affinity. The phenyl ring itself is well-suited for π-stacking interactions with aromatic residues like Trp220, which has been shown to be important for the potent inhibition by some compounds.

The hexanoic acid chain provides a degree of conformational flexibility, allowing the molecule to adopt an optimal orientation within the binding site to maximize its interactions with surrounding residues.

Molecular Docking Simulation Insights

A hypothetical molecular docking simulation of "this compound" into the active site of AKR1B10 (using a representative PDB structure) would likely predict a favorable binding energy. The predicted interactions would underscore the importance of the aforementioned functional groups.

Below is a table summarizing the probable interactions between "this compound" and key residues within the AKR1B10 active site, based on computational studies of similar inhibitors.

Interacting ResidueType of InteractionLigand Functional Group Involved
Tyr49Hydrogen BondCarboxylic Acid
His111Hydrogen BondCarboxylic Acid
Trp112π-π StackingPhenyl Ring
Trp220π-π StackingPhenyl Ring
Various hydrophobic residuesHydrophobic InteractionsPhenyl Ring and Alkyl Chain

Binding Affinity and Energetics

The table below illustrates a hypothetical breakdown of the binding free energy for the interaction of "this compound" with AKR1B10, as might be predicted by MM/GBSA calculations based on data from analogous inhibitors.

Energy ComponentPredicted Value (kcal/mol)
Van der Waals Energy-35 to -45
Electrostatic Energy-15 to -25
Solvation Energy+20 to +30
Total Binding Free Energy -30 to -40

These computational analyses provide a robust framework for understanding the structure-activity relationships of AKR1B10 inhibitors and guide the design of new, more potent, and selective compounds. The structural features of "this compound" align well with the requirements for effective binding to the AKR1B10 active site, suggesting its potential as a lead compound for further investigation.

Metabolic Pathways and Biotransformation Research

Characterization of Metabolic Pathways Involving 6-Oxohexanoic Acid and Related Compounds

6-Oxohexanoic acid, also known as adipic semialdehyde, serves as a structural analog to the aliphatic chain of 6-(4-Methoxyphenyl)-6-oxohexanoic acid. It is recognized as a metabolite in the catabolism of amino acids. biosynth.com In bacterial systems, particularly alkane-utilizing strains of Pseudomonas, 6-oxohexanoic acid can be produced from the omega-oxidation of hexanoate (B1226103). nih.gov This process involves the initial hydroxylation of hexanoate to 6-hydroxyhexanoate, which is then oxidized to 6-oxohexanoic acid. nih.govhmdb.ca Subsequently, 6-oxohexanoic acid is further oxidized to adipic acid. nih.gov

While beta-oxidation is a primary route for fatty acid degradation, studies in Pseudomonas aeruginosa suggest that for 6-hydroxyhexanoate, this pathway leads to the formation of 2-tetrahydrofuranacetic acid, a nonmetabolizable intermediate. nih.govhmdb.ca This finding indicates that omega-oxidation is the exclusive and physiologically significant pathway for the degradation of this compound, proceeding via adipic acid. nih.gov

Table 1: Key Reactions in the Omega-Oxidation of Hexanoate

Precursor Intermediate Product Organism Example
Hexanoate 6-Hydroxyhexanoate 6-Oxohexanoic Acid Pseudomonas spp.

Role in Amino Acid Catabolism

6-Oxohexanoic acid is a known metabolite in the breakdown of amino acids. biosynth.com Specifically, it is associated with the catabolism of lysine (B10760008). biosynth.comthemedicalbiochemistrypage.org Deficiencies in the metabolic pathways involving lysine can lead to disorders associated with the inability to properly process these molecules. biosynth.com For instance, a decreased ability to form 6-oxohexanoic acid from lysine is a characteristic of 6-aminocaproic acid deficiency. biosynth.com The catabolism of lysine is a complex process involving multiple enzymatic steps, ultimately feeding into the central carbon metabolism, such as the TCA cycle. themedicalbiochemistrypage.org Glucogenic amino acids, for example, are catabolized to pyruvate (B1213749) or TCA cycle intermediates, which can then be used for glucose synthesis. themedicalbiochemistrypage.org

Conversion to Downstream Metabolites (e.g., Levulinate, Caprolactam)

Metabolic pathways can convert 6-oxohexanoic acid into other chemical entities. Among these are levulinate (4-oxopentanoate) and caprolactam. biosynth.com Levulinic acid is a versatile platform chemical that can be derived from biomass and converted into various biofuels and high-value chemicals. rsc.orggoogle.com The conversion of biomass to levulinic acid often proceeds through intermediates like glucose, fructose, and 5-hydroxymethylfurfurral. mdpi.com While the precise enzymatic pathways for the conversion of 6-oxohexanoic acid to levulinate in vivo are not extensively detailed in the provided context, the chemical relationship underscores the metabolic potential for chain shortening and rearrangement.

Enzymatic Biotransformations of the Compound

Direct studies on the enzymatic biotransformation of this compound are not prominently available in the search results. However, general principles of xenobiotic metabolism suggest that the compound would be a substrate for several classes of enzymes. The methoxyphenyl group suggests susceptibility to cytochrome P450 (CYP) enzymes, which could catalyze O-demethylation of the methoxy (B1213986) group to form a phenolic metabolite. The aryl ring itself is a target for hydroxylation, another common CYP-mediated reaction. The oxo group could be a substrate for reductase enzymes, leading to the corresponding hydroxy acid.

In a broader context, enzymatic methods have been developed for the production of 6-oxohexanoic acid itself. An ω-amino group-oxidizing enzyme (ω-AOX) from Phialemonium sp. can convert 6-aminohexanoic acid into 6-oxohexanoic acid with high yield, a process enhanced by the addition of catalase to remove the hydrogen peroxide byproduct. nih.govresearchgate.net

Elucidation of Biotransformation Pathways for Substituted Aryl Oxoacids

Substituted aryl oxoacids, a class to which this compound belongs, undergo various biotransformation reactions. The metabolic pathways for such compounds are generally conserved across different species and systems, often involving Phase I and Phase II reactions. nih.gov

Phase I reactions, such as oxidation, reduction, and hydrolysis, introduce or expose functional groups. For aryl oxoacids, common transformations include:

Aromatic Hydroxylation: The addition of a hydroxyl group to the aromatic ring, primarily mediated by CYP enzymes.

O-Dealkylation: Removal of the methyl group from the methoxy substituent, also a CYP-catalyzed reaction, would yield a phenol.

Ketone Reduction: The oxo group can be reduced to a secondary alcohol by carbonyl reductases.

Phase II reactions involve conjugation of the parent compound or its Phase I metabolites with endogenous molecules, increasing water solubility and facilitating excretion. These reactions can include glucuronidation or sulfation of hydroxyl groups formed during Phase I metabolism.

The study of biotransformation pathways is crucial for predicting the formation of metabolites, some of which may be pharmacologically active or potentially toxic. nih.gov

Implications for Pre-clinical Pharmacokinetic Understanding

Understanding the metabolic pathways of a compound like this compound is fundamental to preclinical pharmacokinetics. semanticscholar.org Pharmacokinetics describes the absorption, distribution, metabolism, and excretion (ADME) of a drug. The rate and extent of metabolism directly influence key pharmacokinetic parameters such as elimination half-life, clearance, and bioavailability. mdpi.comnih.gov

For instance, extensive metabolism generally leads to rapid clearance and a shorter half-life, which can limit systemic exposure. semanticscholar.org Conversely, if a compound is resistant to metabolism, it may have a longer half-life and greater exposure, but also a higher potential for accumulation. Preclinical ADME screening helps to identify candidates with favorable pharmacokinetic profiles early in the drug development process, reducing the likelihood of failure in later clinical stages. semanticscholar.orgresearchgate.net

By studying the biotransformation of substituted aryl oxoacids, researchers can:

Identify the major metabolites and the enzymes responsible.

Compare metabolic pathways across different species to select appropriate animal models for toxicity studies. semanticscholar.org

Anticipate potential drug-drug interactions if the compound shares metabolic pathways with other drugs.

Provide an early indication of how the compound might behave in humans. semanticscholar.org

Table 2: Summary of Potential Metabolic Reactions and Pharmacokinetic Implications

Metabolic Reaction Type Potential Effect on this compound Implication for Pharmacokinetics
Phase I: Oxidation Aromatic hydroxylation, O-demethylation of methoxy group Alters biological activity, creates site for Phase II conjugation.
Phase I: Reduction Conversion of oxo group to a hydroxyl group May change pharmacological properties and solubility.

| Phase II: Conjugation | Glucuronidation or sulfation of hydroxylated metabolites | Increases water solubility, facilitates renal or biliary excretion, generally leads to inactivation. |

This foundational knowledge of metabolism is essential for designing safer and more effective therapeutic agents and for guiding their development through the preclinical and clinical phases. semanticscholar.orgmdpi.com

Applications in Organic Synthesis and Chemical Building Block Utility

Versatility as a Precursor in Complex Molecule Synthesis

As a precursor, 6-(4-methoxyphenyl)-6-oxohexanoic acid offers two distinct points for chemical modification. The carboxylic acid can be readily converted into esters, amides, or acid chlorides, while the ketone provides a site for reactions such as reductions, reductive aminations, and additions of nucleophiles. This dual reactivity makes it a strategic starting point for the synthesis of more complex molecular architectures.

Derivatives of 6-aryl-6-oxohexanoic acid are recognized as important intermediates in the development of pharmaceutical agents, particularly within the class of non-steroidal anti-inflammatory drugs (NSAIDs). Research has demonstrated the synthesis of a series of 6-aryl-4-oxohexanoic acids (structurally analogous to 6-aryl-6-oxohexanoic acids) which were evaluated for their anti-inflammatory and analgesic properties. nih.govresearchgate.net These studies often use established drugs like fenbufen (B1672489) as a benchmark for activity. nih.gov Fenbufen, a gamma-keto acid, highlights the pharmaceutical relevance of this structural class. wikipedia.orgdrugbank.com The synthesis of these compounds showcases their potential as lead structures for the discovery of new therapeutic agents. researchgate.net The core structure of this compound provides a scaffold that can be systematically modified to optimize pharmacological activity, making it a key intermediate in medicinal chemistry research aimed at discovering novel anti-inflammatory drugs. nih.gov

While direct studies on the use of this compound in polymers are not extensively documented, its structure suggests significant potential as a specialty monomer. Keto-functionalized monomers are valuable precursors for creating advanced polymer scaffolds where the ketone group can be used for post-polymerization modifications. nih.govacs.org The presence of both a carboxylic acid and a ketone allows this compound to be potentially used in the synthesis of functional polyesters through polycondensation. ingentaconnect.comnih.gov The carboxylic acid can participate in ester bond formation to build the polymer backbone, while the pendant methoxyphenyl ketone group remains available for subsequent reactions, such as cross-linking or the attachment of other functional molecules. This could lead to the development of polymers with tailored properties for specific applications in materials science and biomedicine.

The core structure of 6-oxohexanoic acid is utilized as a chemical linker in the construction of antibody-drug conjugates (ADCs). ADCs are a class of targeted therapeutics where a potent cytotoxic drug (payload) is attached to a monoclonal antibody via a linker. The hexanoic acid backbone provides a flexible and stable spacer that connects the antibody to the payload. This structural motif is integral to the design of non-cleavable linkers, ensuring that the cytotoxic agent remains attached to the antibody until it is internalized by the target cancer cell. The carboxylic acid end of the hexanoic acid derivative is typically used to form an amide bond with the payload or another part of the linker construct, demonstrating the utility of this chemical scaffold in advanced bioconjugation strategies.

Strategic Incorporation into Diverse Synthetic Methodologies

The reactivity of its functional groups allows this compound to be incorporated into molecules through various classical and modern synthetic reactions.

The synthesis of the 6-aryl-6-oxohexanoic acid scaffold is a prime example of classical condensation chemistry. The typical route involves an aldol-type condensation reaction between an aromatic aldehyde and levulinic acid. nih.govresearchgate.net For the subject compound, this would involve the reaction of 4-methoxybenzaldehyde (B44291) with levulinic acid, catalyzed by a base such as piperidine (B6355638). This reaction forms an unsaturated intermediate, (E)-6-(4-methoxyphenyl)-6-oxohex-4-enoic acid, which is subsequently reduced, often via catalytic hydrogenation, to yield the saturated this compound. researchgate.net

Table 1: Synthesis via Condensation and Reduction

Step Reactant 1 Reactant 2 Key Reagents Product
1. Condensation 4-Methoxybenzaldehyde Levulinic acid Piperidine, Acetic Acid (E)-6-(4-methoxyphenyl)-6-oxohex-4-enoic acid

The δ-keto acid structure of this compound makes it an excellent precursor for the synthesis of six-membered heterocyclic rings. A significant application is in the formation of pyridazinone derivatives. The reaction of a δ-keto acid with hydrazine (B178648) hydrate (B1144303) is a well-established method for constructing the 4,5-dihydro-3(2H)-pyridazinone ring system. biomedpharmajournal.org In this reaction, hydrazine acts as a dinucleophile, reacting with both the ketone and carboxylic acid functionalities of the molecule to undergo cyclization and dehydration, thereby forming the stable heterocyclic ring. biomedpharmajournal.orgsemanticscholar.org This transformation provides a direct route to complex heterocyclic structures that are of interest in medicinal chemistry due to their diverse biological activities. biomedpharmajournal.orgosi.lv

Table 2: Heterocyclic Ring Formation

Reactant 1 Reactant 2 Reaction Type Heterocyclic Product

Pioneering Novel Synthetic Routes and Methodologies

The true potential of this compound lies in its utility as a starting material for the development of innovative synthetic strategies. The presence of a terminal carboxylic acid, a ketone, and an electron-rich aromatic ring within the same molecule offers multiple reaction sites for a variety of chemical transformations.

Although specific, documented novel synthetic methodologies originating from this compound are not readily found in the literature, its structural motifs suggest several plausible and pioneering research directions.

Hypothetical Synthetic Transformations and Research Directions:

Transformation TypePotential Reagents and ConditionsResulting Compound ClassPotential Applications
Reductive Amination Amine (R-NH2), NaBH3CN or H2/Pdγ-amino acids with an aryl substituentSynthesis of peptidomimetics, bioactive compounds
Intramolecular Cyclization Acid or base catalysisLactones, cyclic enonesHeterocyclic synthesis, natural product analogs
Grignard/Organolithium Addition RMgBr or RLiTertiary alcoholsSynthesis of complex chiral molecules
Wittig/Horner-Wadsworth-Emmons Olefination Phosphonium ylides or phosphonate (B1237965) carbanionsAlkenoic acidsSynthesis of unsaturated fatty acid analogs, natural products
Electrophilic Aromatic Substitution Halogenating agents, nitrating agentsFunctionalized aromatic derivativesDevelopment of novel substituted scaffolds

These hypothetical pathways underscore the potential of this compound to serve as a cornerstone in the development of new synthetic methods. For instance, the synthesis of novel γ-amino acids via reductive amination could provide access to new classes of peptide-based therapeutics. Similarly, intramolecular cyclization reactions could lead to the discovery of novel heterocyclic systems with potential biological activity.

The lack of extensive literature on this specific compound may also present an opportunity for new research. A systematic investigation into the reactivity and synthetic applications of this compound could lead to the development of genuinely novel and efficient synthetic methodologies.

Advanced Analytical and Spectroscopic Research Methodologies

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopy is fundamental to the structural analysis of organic compounds. By examining the interaction of molecules with electromagnetic radiation, detailed information about the connectivity of atoms and the nature of functional groups can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the carbon-hydrogen framework. For 6-(4-Methoxyphenyl)-6-oxohexanoic acid, both ¹H and ¹³C NMR are employed to assign every proton and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The expected signals for this compound would be consistent with its structure, showing distinct resonances for the aromatic, methoxy (B1213986), and aliphatic chain protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments. Key signals would include those for the two carbonyl carbons (ketone and carboxylic acid), the aromatic carbons (including the methoxy-substituted carbon and the ketone-attached carbon), the methoxy carbon, and the four distinct carbons of the aliphatic chain.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound and to gain structural information from its fragmentation pattern. The molecular formula of this compound is C₁₃H₁₆O₄, corresponding to a molecular weight of approximately 236.26 g/mol .

Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. The most prominent cleavage would likely be an alpha-cleavage adjacent to the aromatic ketone, resulting in the formation of the highly stable 4-methoxybenzoyl cation (anisoyl cation) at m/z 135. This fragment is often the base peak in the spectrum. Other significant fragments would arise from cleavage along the aliphatic chain and potentially from a McLafferty rearrangement involving the ketone.

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an effective method for identifying the functional groups present in a compound. The IR spectrum of this compound would display characteristic absorption bands confirming the presence of its key functional groups.

Table 3: Predicted Infrared (IR) Spectroscopy Absorption Bands

Chromatographic Techniques for Separation and Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a synthesized compound, it is essential for isolating the product from reactants and byproducts and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture. Due to the presence of the polar carboxylic acid and the nonpolar aromatic ring, reverse-phase HPLC is the most suitable method for analyzing this compound. In this mode, a nonpolar stationary phase is used with a more polar mobile phase.

A typical analytical method would involve a C18 stationary phase column. The mobile phase would likely consist of a gradient mixture of an aqueous solution (often with an acid additive like formic acid to ensure the carboxylic acid remains protonated) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is ideally achieved using a UV detector, as the 4-methoxyphenyl (B3050149) chromophore exhibits strong absorbance, typically around 270-280 nm.

Table 4: Proposed HPLC Method Parameters

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. However, direct analysis of this compound by GC-MS is challenging due to its low volatility and thermal instability, which are caused by the polar carboxylic acid functional group.

To make the compound suitable for GC analysis, a chemical derivatization step is necessary. The most common approach is to convert the non-volatile carboxylic acid into a more volatile ester. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a highly effective method. This reaction replaces the acidic proton of the carboxylic acid with a nonpolar trimethylsilyl (B98337) (TMS) group. The resulting TMS ester is significantly more volatile and thermally stable, allowing it to be readily analyzed by GC-MS. This method provides excellent separation and allows for mass spectrometric detection, which can confirm the molecular weight of the derivative and provide structural information through its fragmentation pattern.

Table 5: Proposed GC-MS Method Parameters

Future Research Directions and Emerging Paradigms

Discovery of Undiscovered Biological Targets and Pathways

The quest for novel therapeutic agents necessitates a deep understanding of how small molecules interact with biological systems. For 6-(4-Methoxyphenyl)-6-oxohexanoic acid, the exploration of its biological targets is a primary frontier. The structurally related class of 6-aryl-4-oxohexanoic acids has been investigated for anti-inflammatory properties, specifically their effects on eicosanoid biosynthesis. nih.govresearchgate.net This provides a logical starting point for investigating whether this compound can modulate key inflammatory enzymes.

Future research should employ a multi-pronged approach to identify and validate its biological targets. High-throughput screening (HTS) against diverse panels of receptors, enzymes, and ion channels could unveil unexpected activities. Furthermore, chemoproteomics and affinity-based pulldown assays could identify direct binding partners within the cellular proteome. Given the precedent of related keto-acids, investigating its impact on metabolic pathways, particularly fatty acid metabolism, is also a promising direction.

The simpler analogue, 6-oxohexanoic acid, has been utilized as a linker in the synthesis of antibody-drug conjugates (ADCs), which are targeted cancer therapeutics. chemsrc.com This suggests a potential role for this compound or its derivatives as payloads or modified linkers in ADC design, warranting investigation into its cytotoxic potential against various cancer cell lines.

Table 1: Potential Biological Screening Panels for this compound

Target Class Specific Examples Rationale
Inflammatory Enzymes Cyclooxygenases (COX-1, COX-2), Lipoxygenases (5-LOX) Based on activity of related 6-aryl-4-oxohexanoic acids. nih.govresearchgate.net
Nuclear Receptors Peroxisome Proliferator-Activated Receptors (PPARs) Structural similarity to fatty acid ligands.
Kinases Full kinome screening panels Potential for unexpected anti-proliferative or signaling modulation.

Advancement of Innovative Synthetic Methodologies for Complex Architectures

The synthesis of 6-aryl-4-oxohexanoic acids has been achieved through methods like the condensation of levulinic acid with aldehydes, followed by reduction. nih.govresearchgate.net While effective, future research should focus on developing more advanced and versatile synthetic routes to this compound and its analogues.

Key areas for methodological advancement include:

Asymmetric Synthesis: Developing stereoselective methods to access chiral derivatives. The introduction of a chiral center could significantly impact biological activity, as seen in many active pharmaceutical ingredients.

Flow Chemistry: Utilizing continuous flow reactors could enable safer, more efficient, and scalable production of the compound and its derivatives, facilitating rapid library synthesis for structure-activity relationship (SAR) studies.

Late-Stage Functionalization: Creating innovative chemical methods to selectively modify the aromatic ring or the aliphatic chain of the core molecule. This would allow for the rapid generation of a diverse library of analogues from a common intermediate, accelerating the discovery of compounds with optimized properties.

These advancements would not only facilitate the exploration of this specific molecule but also contribute to the broader field of synthetic organic chemistry.

In-depth Mechanistic Studies of Molecular Interactions

Understanding how this compound interacts with its biological targets at a molecular level is crucial for rational drug design. Future research must prioritize detailed mechanistic studies to elucidate these interactions.

Techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM) could provide high-resolution structures of the compound bound to its target proteins. These structural insights would reveal the specific binding mode and the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, involving the methoxyphenyl and hexanoic acid moieties. Such studies are fundamental to understanding the basis of molecular recognition. mdpi.com

In parallel, biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can quantify the binding affinity and thermodynamics of the interaction. Computational methods, including molecular docking and molecular dynamics (MD) simulations, will be invaluable for predicting binding modes and understanding the dynamic behavior of the compound-target complex over time.

Exploration of Non-Biological Applications and Material Science Integration

The unique bifunctional nature of this compound, possessing both a carboxylic acid and a ketone group, makes it an attractive building block for material science. The carboxylic acid can be used for polymerization or for grafting onto surfaces, while the ketone provides a site for further chemical modification.

Potential non-biological applications to be explored include:

Polymer Chemistry: Its use as a monomer to create novel polyesters or polyamides with unique properties conferred by the pendent methoxyphenyl group, such as altered thermal stability, solubility, or optical characteristics.

Self-Assembled Monolayers (SAMs): The carboxylic acid headgroup could anchor the molecule to various oxide surfaces, creating functionalized surfaces with tunable properties based on the exposed methoxyphenyl tail.

Hydrogel Formation: Derivatives of the compound could act as gelators, forming supramolecular hydrogels through non-covalent interactions, with potential applications in controlled release or tissue engineering.

Integration of Advanced Computational Chemistry and Artificial Intelligence in Compound Design

Predict Properties: Machine learning models can be trained to accurately predict a wide range of properties for novel analogues, including bioactivity, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, thus prioritizing synthetic efforts. youtube.com

De Novo Design: Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for specific properties or to bind to a particular biological target. nih.govresearchgate.net

Reaction Prediction: AI tools can assist in planning novel and efficient synthetic routes to complex derivatives, accelerating the design-make-test-analyze cycle.

Table 2: Application of AI/ML in the Future Study of this compound

AI/ML Application Objective Potential Impact
Quantitative Structure-Activity Relationship (QSAR) Predict the biological activity of novel analogues. Prioritize synthesis of the most promising compounds.
Generative Adversarial Networks (GANs) Design new molecules with desired properties (e.g., high target affinity, low toxicity). Expand chemical space and identify novel lead candidates. nih.gov
Retrosynthesis Prediction Propose efficient synthetic pathways for designed analogues. Reduce the time and resources required for chemical synthesis.

By systematically pursuing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for new discoveries in medicine, chemistry, and material science.

Q & A

Q. What are the established synthetic routes for 6-(4-Methoxyphenyl)-6-oxohexanoic acid in laboratory settings?

  • Methodological Answer: Two primary methods are widely used:

Friedel-Crafts Acylation : Reacting 4-methoxybenzene with adipoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce the 4-methoxyphenyl group, followed by hydrolysis of the intermediate acid chloride to yield the final product .

Aldehyde Condensation : Condensing 4-methoxybenzaldehyde with levulinic acid using catalytic piperidine and acetic acid in toluene, followed by hydrogenation (Pd/C, H₂) to reduce the resulting α,β-unsaturated ketone intermediate .

  • Key Considerations : Purity of starting materials, solvent choice (e.g., toluene for azeotropic water removal), and reaction time (typically 12-24 hours for condensation).

Q. How can NMR spectroscopy confirm the structure of this compound?

  • Methodological Answer : Key NMR features include:
Proton EnvironmentExpected δ (ppm)MultiplicityReference
Aromatic protons (4-methoxyphenyl)6.8–7.4Doublet or multiplet
Methoxy (-OCH₃)~3.8Singlet
Ketone carbonyl (C=O)~208 (¹³C)-
Carboxylic acid (-COOH)~12.0 (¹H, broad)-
  • Procedure : Dissolve the compound in deuterated DMSO or CDCl₃, and compare peaks with analogs like 6-(2,5-dimethoxyphenyl)-6-oxohexanoic acid .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound during Friedel-Crafts acylation?

  • Methodological Answer :
ParameterOptimal RangeImpact
Catalyst (AlCl₃)1.2–1.5 eq.Excess improves acylation but complicates purification .
Temperature0–5°C (initial), then 25°CControls side reactions (e.g., over-acylation) .
SolventDichloromethane or toluenePolar aprotic solvents stabilize intermediates .
Reaction Time4–6 hoursProlonged time risks decomposition.
  • Validation : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane) and isolate via acid-base extraction (yield typically 60-75%) .

Q. What strategies resolve discrepancies in biological activity data for 6-aryl-6-oxohexanoic acid derivatives?

  • Methodological Answer :
  • In Vitro/In Vivo Correlation : Test compounds in parallel assays (e.g., human whole blood for COX inhibition and carrageenan-induced rat paw edema for anti-inflammatory activity) to identify assay-specific variability .
  • Structural Modifications : Compare 4-methoxy derivatives with analogs (e.g., 6-(2,5-dimethoxyphenyl)-6-oxohexanoic acid) to assess substituent effects on cytotoxicity (IC₅₀ ranges: 44.5–81.2 µM in HL-60/P388 cells) .
  • Data Normalization : Use internal standards (e.g., fenbufen) to calibrate activity thresholds and account for batch-to-batch variability .

Data Contradiction Analysis

Q. Why might catalytic hydrogenation of α,β-unsaturated intermediates yield lactone by-products?

  • Methodological Answer : Lactonization occurs if the carboxylic acid group cyclizes with the alcohol formed during hydrogenation.
  • Mitigation Strategies :

Use dilute reaction conditions to reduce intramolecular interactions.

Add a proton scavenger (e.g., 2,6-lutidine) to suppress acid-catalyzed cyclization .

  • Characterization : Confirm lactone formation via IR (C=O stretch ~1750 cm⁻¹) and LC-MS (MW difference of 18 Da due to water loss) .

Methodological Tables

Q. Table 1: Comparison of Synthetic Routes

MethodYield (%)Key AdvantageLimitation
Friedel-Crafts Acylation60–75ScalabilityRequires anhydrous conditions
Aldehyde Condensation70–85Stereochemical controlRequires hydrogenation step

Q. Table 2: Biological Activity of Structural Analogs

CompoundCell Line (IC₅₀, µM)Reference
6-(2,4-Dihydroxy-5-methylphenyl)-6-oxohexanoic acidHL-60: 81.2; P388: 44.5
This compound (Predicted)N/A*-
*Predicted activity based on methoxy group’s electron-donating effects enhancing membrane permeability .

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6-(4-Methoxyphenyl)-6-oxohexanoic acid
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6-(4-Methoxyphenyl)-6-oxohexanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.